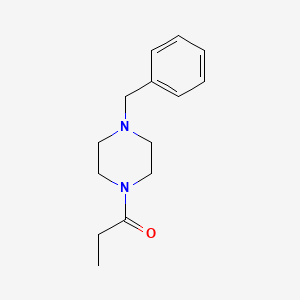

1-(4-Benzylpiperazin-1-yl)propan-1-one

Overview

Description

Synthesis Analysis

The synthesis of 1-(4-Benzylpiperazin-1-yl)propan-1-one derivatives involves multiple steps, including reductive amination and coupling reactions. A notable method described involves the reductive amination of ketones with different substituted aromatic aldehydes, using sodium cyanoborohydride in methanol. This process is followed by purification and characterization through IR, 1H NMR, 13C NMR, and mass spectroscopy, highlighting the compound's synthesis versatility and adaptability to modifications aimed at enhancing its biological activity (Mandala et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of this compound and its derivatives is crucial for understanding their interaction with biological targets. Studies utilizing X-ray crystallography, TDDFT calculations, and molecular docking have provided insights into the conformations, electronic transitions, and binding mechanisms of these compounds. For instance, the conformational analysis and binding mode determination through molecular docking have been applied to understand the interactions with α1A-adrenoceptor, offering a foundation for better drug design based on the structural attributes of arylpiperazine derivatives (Xu et al., 2016).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including cycloadditions with alkynes and alkenes, leading to the formation of Δ4-isoxazolines and isoxazolidines. These reactions are indicative of the compound's versatility in synthetic chemistry, enabling the derivation of a range of compounds with potential biological activities (Bernotas & Adams, 1996).

Scientific Research Applications

1. Affinity Towards 5-HT1A Receptors

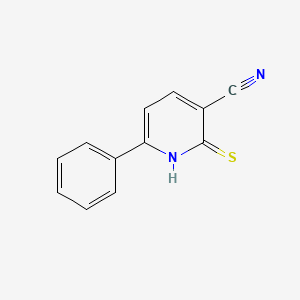

A study by Pessoa‐Mahana et al. (2012) synthesized derivatives of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one and evaluated their affinity towards 5-HT1A receptors. The derivatives displayed micromolar affinity, indicating potential relevance in serotonin receptor-related research (Pessoa‐Mahana et al., 2012).

2. Antimicrobial Activity

Mandala et al. (2013) synthesized novel derivatives of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, showing significant antibacterial and antifungal activities. This study highlights the compound's potential in antimicrobial research (Mandala et al., 2013).

3. Binding Mechanism with α1A-Adrenoceptor

Xu et al. (2016) conducted a structural analysis of a related compound, highlighting its bioactivity against α1A-adrenoceptor. This work provides insights into drug design for highly selective antagonists (Xu et al., 2016).

4. Dual Action at 5-HT1A Serotonin Receptors

A study by Martínez-Esparza et al. (2001) explored the design of 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, showing affinity at the 5-HT transporter and 5-HT1A receptors, indicating potential as antidepressants (Martínez-Esparza et al., 2001).

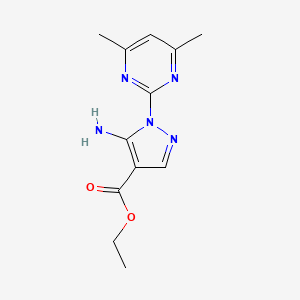

5. Development of Endocannabinoid Hydrolases Inhibitors

Morera et al. (2012) prepared derivatives acting on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), showing potential in the development of endocannabinoid system-targeting drugs (Morera et al., 2012).

6. Modulation of Nociceptive Signaling

A 2021 study by Romeo et al. explored benzylpiperazinyl derivatives as σ1 receptor ligands, showing potential in treating pain through modulation of nociceptive signaling (Romeo et al., 2021).

7. Novel Synthesis Methods for CNS Receptors

Beduerftig et al. (2001) described a novel synthesis method for derivatives targeting central nervous system receptors, indicating potential in CNS-related pharmacological research (Beduerftig et al., 2001).

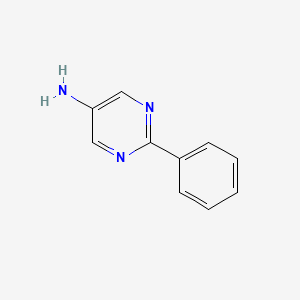

8. Selective Ligands for Dopamine D(4) Receptors

Hodgetts et al. (2001) prepared a series of novel benzylpiperazin-1-yl benzodioxanes, identifying compounds with high affinity and selectivity for the D(4) dopamine receptor subtype (Hodgetts et al., 2001).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-2-14(17)16-10-8-15(9-11-16)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIIOHRACFSVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352844 | |

| Record name | 1-(4-benzylpiperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

314728-80-8 | |

| Record name | 1-(4-benzylpiperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea](/img/structure/B1269194.png)

![4-[2-(3-Bromophenoxy)ethyl]morpholine](/img/structure/B1269199.png)

![2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B1269203.png)

![3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid](/img/structure/B1269205.png)

![4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-](/img/structure/B1269222.png)